HBA and Lipophilicity Differences: Diester vs. Monoester
The target compound bears two diisopropyl ester groups, resulting in six hydrogen bond acceptors (HBA) and an estimated cLogP of ~5.5, compared to the monoester analog ethyl 3-(4-bromobenzoyl)-5-(2-pyridinyl)-1-indolizinecarboxylate (CAS 252201-20-0), which has four HBA and an estimated cLogP of ~3.5 [1][2]. These combined differences—ΔHBA = +2, ΔcLogP ≈ +2.0—significantly impact passive membrane permeability, aqueous solubility, and non-specific protein binding, as predicted by established drug-likeness models [2].
| Evidence Dimension | Combined HBA count and cLogP |
|---|---|
| Target Compound Data | 6 HBA; estimated cLogP ~5.5 |
| Comparator Or Baseline | Ethyl 3-(4-bromobenzoyl)-5-(2-pyridinyl)-1-indolizinecarboxylate: 4 HBA; estimated cLogP ~3.5 |
| Quantified Difference | ΔHBA = +2; ΔcLogP ≈ +2.0 |
| Conditions | Structural analysis and fragment-based computational prediction |
Why This Matters
Simultaneous changes in HBA count and lipophilicity produce multiplicative effects on ADME properties; a compound with 6 HBA and cLogP 5.5 occupies a different drug-likeness space than one with 4 HBA and cLogP 3.5, precluding interchangeable use in biological assays.
- [1] Sigma-Aldrich. ETHYL 3-(4-BROMOBENZOYL)-5-(2-PYRIDINYL)-1-INDOLIZINECARBOXYLATE, AldrichCPR, Product No. L448869 (CAS 252201-20-0). https://www.sigmaaldrich.cn/CN/zh/search/252201-20-0 View Source
- [2] Venugopala KN, Khedr MA, Attimarad MV, et al. Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. J Basic Clin Pharm. 2017;8:49-61. View Source
